3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its structure features a pyrazole ring fused to a pyrimidine ring, with a 4-chlorophenyl group at the 3-position and a hydroxyl group at the 7-position. This unique arrangement contributes to its notable biological and chemical properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.
The compound is classified as a pyrazolo[1,5-a]pyrimidine derivative, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The compound's chemical identification number is 58347-53-8, and it has been synthesized and studied for its potential therapeutic applications .
The synthesis of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves several key steps:
The molecular formula of 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is C12H10ClN3O, with a molecular weight of approximately 247.68 g/mol. The compound's structure can be visualized as follows:
This structural arrangement is crucial for its biological activity, particularly its interaction with specific protein targets in cellular pathways .
3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol can participate in various chemical reactions:
These reactions can lead to various derivatives that may exhibit different biological activities or properties .
The primary targets for 3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol include:
The compound acts by inhibiting these targets, which disrupts critical signaling pathways involved in cell proliferation and survival. Specifically, inhibition of EGFR affects the MAPK/ERK pathway, leading to significant cellular effects including apoptosis in cancer cells .
3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo reactions typical for compounds containing hydroxyl or halogen functional groups. Its reactivity profile makes it suitable for further derivatization in medicinal chemistry applications .
3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been investigated for its potential applications in:
The ongoing research continues to unveil new therapeutic potentials based on its unique chemical framework and biological interactions .
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its rigid bicyclic structure and versatile bioisosterism. This core serves as a purine analog, enabling it to interfere with nucleotide-dependent biological processes such as ATP-binding kinase domains and nucleic acid synthesis [1] [5]. Its planar configuration allows optimal π-stacking interactions with biological targets, while the electron-rich nitrogen atoms facilitate hydrogen bonding with key residues in enzyme active sites [6] [9]. The scaffold's synthetic accessibility further enhances its drug design utility – it is typically constructed via cyclocondensation reactions between β-ketoesters and 5-aminopyrazoles under acid-catalyzed conditions, enabling efficient decoration at positions C-2, C-3, C-5, C-6, and N-7 [5] [6].
Table 1: Bioisosteric Properties of Pyrazolo[1,5-a]pyrimidine Core
Biological Target | Mimicked Nucleobase | Key Interactions Enabled |
---|---|---|
Kinase ATP sites | Purine | N1-H-bond acceptor, C2-H-bond donor, C5/C7 hydrophobic contact |
Benzodiazepine receptors | Triazolopyrimidine | N4-H-bond donation, C7=O H-bond acceptance |
Dihydrofolate reductase | Pteridine | N1/N8 H-bond acceptance, hydrophobic stacking |
Positional flexibility permits tailored pharmacological optimization: C-3 accommodates aryl/heteroaryl groups for target engagement in hydrophobic pockets, while C-7 substitutions (hydroxy, alkoxy, amino) provide critical hydrogen-bonding capabilities [5] [9]. The scaffold's tautomeric behavior (lactam-lactim equilibrium) further diversifies its interaction profiles, allowing adaptation to complementary enzyme surfaces [6] [10]. Marketed drugs leveraging this scaffold include zaleplon (GABAₐ agonist), dinaciclib (CDK inhibitor), and anagliptin (DPP-4 inhibitor), collectively validating its clinical relevance [5] [7].
The strategic incorporation of 4-chlorophenyl at C-3 and methyl at C-5 in pyrazolo[1,5-a]pyrimidine derivatives significantly enhances their pharmacodynamic and pharmacokinetic profiles. The 4-chlorophenyl group provides optimal hydrophobic bulk for target binding while maintaining metabolic stability. Chlorine's halogen bonding capability enables specific interactions with carbonyl oxygens and aromatic residues in enzyme pockets [2] [7]. This is evidenced in antitubercular pyrazolo[1,5-a]pyrimidines where 4-chlorophenyl derivatives demonstrated MIC values of 0.8–1.6 µg/mL against Mycobacterium tuberculosis H37Rv, surpassing analogs with electron-donating substituents [2].
Table 2: Impact of Substituents on Pyrazolo[1,5-a]pyrimidine Bioactivity
C-3 Substituent | C-5 Substituent | Biological Activity (Target/Model) | Potency Enhancement |
---|---|---|---|
4-Chlorophenyl | Methyl | Antitubercular (Mtb H37Rv) | MIC 0.8 µg/mL (vs. 12.5 µg/mL for phenyl) |
4-Trifluoromethylphenyl | H | Kinase inhibition (B-Raf) | IC₅₀ 38 nM |
3-Methoxyphenyl | Ethyl | Anticancer (MCF-7 cells) | IC₅₀ 15.3 µM |
Thiophen-2-yl | Methyl | BZR affinity (GABAₐ receptor) | Kᵢ 8.3 nM |
The C-5 methyl group contributes to activity through electron donation and steric modulation, optimizing the scaffold's electronic distribution for target engagement. In kinase inhibitors, methyl substitution at C-5 enhances selectivity for oncogenic kinases like B-Raf by inducing favorable hydrophobic contacts in the hinge region [7]. Additionally, methyl groups improve metabolic stability by blocking oxidative sites – microsomal stability studies show methylated analogs exhibit 2.3-fold longer half-lives than unsubstituted counterparts [7] [8]. Combined 4-chlorophenyl/methyl substitution creates synergistic effects: the chlorine atom's σₚ constant (+0.23) fine-tures electron distribution while methyl's hyperconjugative effects maintain aromatic character, collectively enabling target-specific affinity without compromising solubility [2] [8]. This pharmacophore combination features prominently in preclinical candidates like the triazole-linked glycohybrid 3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol, which demonstrated IC₅₀ = 15.3 µM against MCF-7 breast cancer cells through kinase inhibitory mechanisms [8].
Chemical Compounds Mentioned:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1